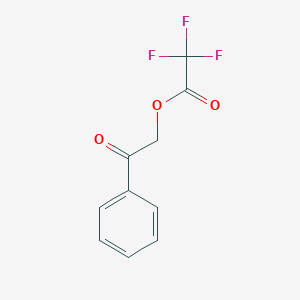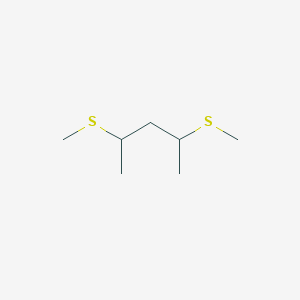
2,4-Bis(methylsulfanyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4-Bis(methylsulfanyl)pentane was first reported in 1941 . It is industrially prepared by the acid-catalyzed condensation of methyl mercaptan with formaldehyde. The reaction can be represented as follows: [ 2 \text{CH}_3\text{SH} + \text{H}_2\text{C}=O \rightarrow \text{CH}_3\text{SCH}_2\text{SCH}_3 + \text{H}_2\text{O} ] This method involves the use of an acid catalyst to facilitate the condensation reaction .
Chemical Reactions Analysis
2,4-Bis(methylsulfanyl)pentane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
2,4-Bis(methylsulfanyl)pentane has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its role as an aromatic component in truffles and its potential effects on human olfaction. In the food industry, synthetic versions of this compound are used as aromatic additives in commercial truffle products, such as truffle oil, truffle butter, truffle salt, and truffle pastes . These products often contain elevated levels of this compound compared to natural truffle products .
Mechanism of Action
The mechanism of action of 2,4-Bis(methylsulfanyl)pentane involves its interaction with olfactory receptors in the human nose. The strong odor of this compound is due to its ability to bind to specific receptors, triggering a sensory response. The molecular targets and pathways involved in this process are related to the olfactory system, which detects and processes odor molecules .
Comparison with Similar Compounds
2,4-Bis(methylsulfanyl)pentane is similar to other organosulfur compounds, such as dimethyl disulfide and dimethyl trisulfide. These compounds share similar structural features and chemical properties, including strong odors and reactivity with oxidizing and reducing agents. this compound is unique in its specific use as an aromatic additive in truffle products and its presence in certain truffle varieties .
Conclusion
This compound is a versatile organosulfur compound with significant applications in chemistry, biology, and the food industry. Its unique properties and strong odor make it an important compound for research and commercial use.
Properties
CAS No. |
118156-22-2 |
|---|---|
Molecular Formula |
C7H16S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
2,4-bis(methylsulfanyl)pentane |
InChI |
InChI=1S/C7H16S2/c1-6(8-3)5-7(2)9-4/h6-7H,5H2,1-4H3 |
InChI Key |
OGDPXXJXKGCPRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


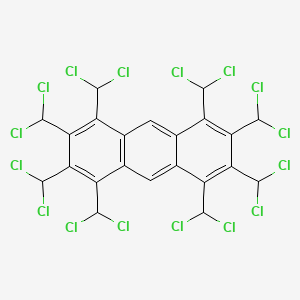
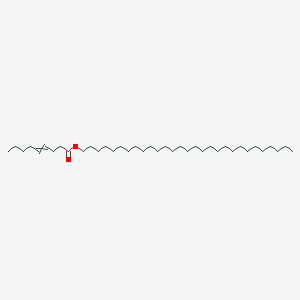
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
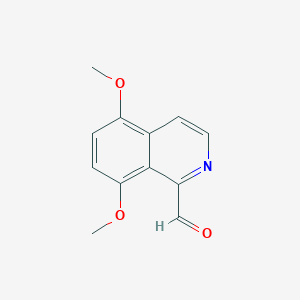
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
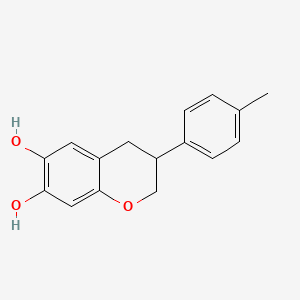
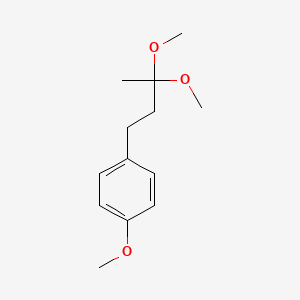
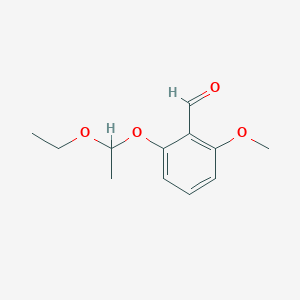
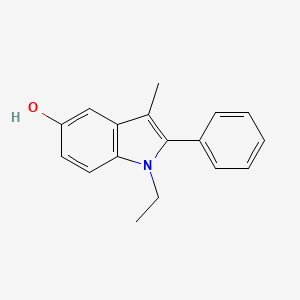
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)
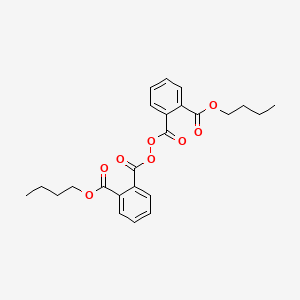
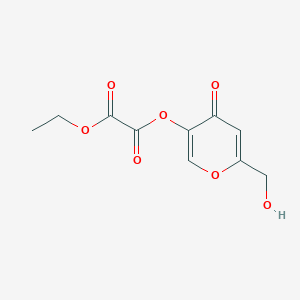
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
